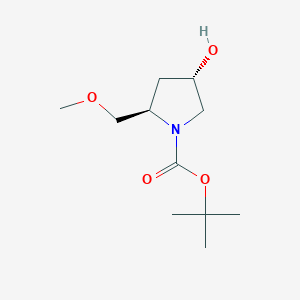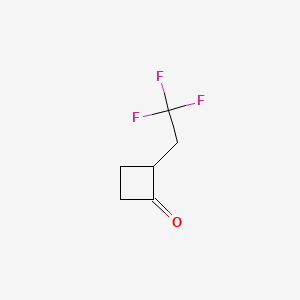![molecular formula C6H9ClO2S B13460328 {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S and a molecular weight of 180.65 g/mol It is a derivative of bicyclo[111]pentane, a unique and highly strained hydrocarbon structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are often carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The scalability of these methods is crucial for producing the compound in sufficient quantities for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild to moderate conditions to prevent the decomposition of the strained bicyclo[1.1.1]pentane framework .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions often yield sulfonamide, sulfonate ester, and sulfonate thioester derivatives .
Wissenschaftliche Forschungsanwendungen
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a bioisostere in drug design, replacing phenyl rings and other aromatic systems to improve drug properties.
Material Science: Bicyclo[1.1.1]pentane derivatives are investigated for their use in materials science, including the development of molecular rods, rotors, and supramolecular linker units.
Wirkmechanismus
The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: The parent hydrocarbon structure, known for its high strain and unique properties.
Bicyclo[1.1.1]pentylamine: A derivative used in the synthesis of quinolone antibacterial agents and click chemistry applications.
Bicyclo[1.1.1]pentane-derived azides: Used in click chemistry and other synthetic applications.
Uniqueness
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is unique due to its combination of the highly strained bicyclo[1.1.1]pentane framework and the reactive sulfonyl chloride group. This combination makes it a valuable compound for various synthetic and research applications, offering distinct reactivity and structural features compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H9ClO2S |
|---|---|
Molekulargewicht |
180.65 g/mol |
IUPAC-Name |
1-bicyclo[1.1.1]pentanylmethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)4-6-1-5(2-6)3-6/h5H,1-4H2 |
InChI-Schlüssel |
GXCMLLUFEUPDAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


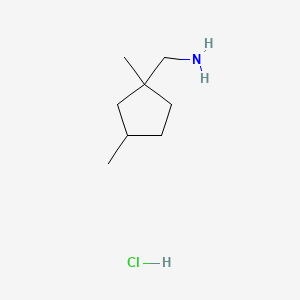
![6-Oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13460254.png)
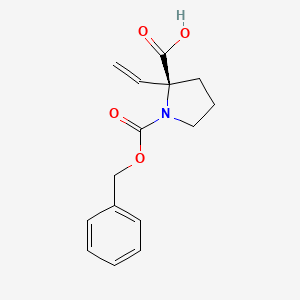
![Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate](/img/structure/B13460271.png)

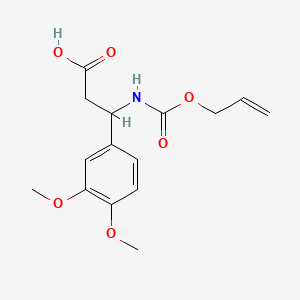
![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)
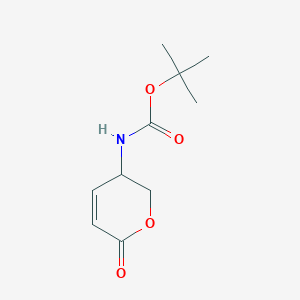
![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)

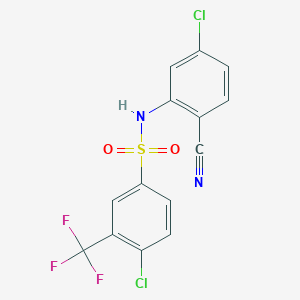
![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)
